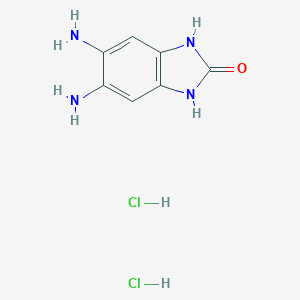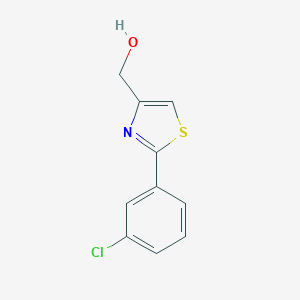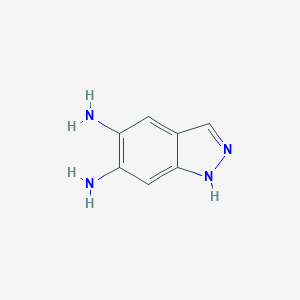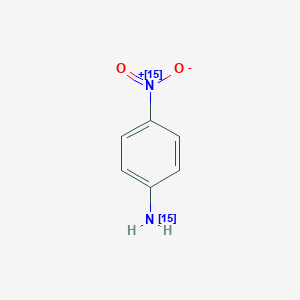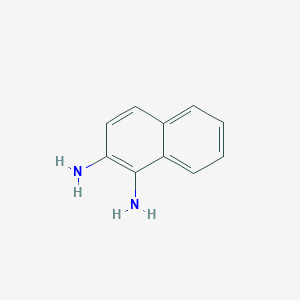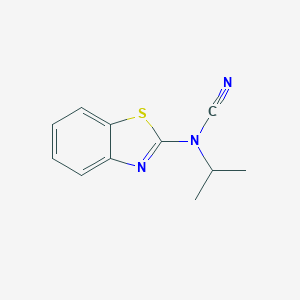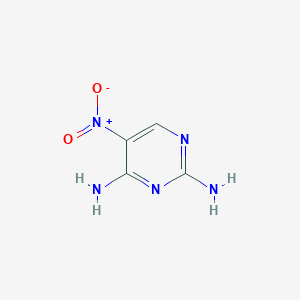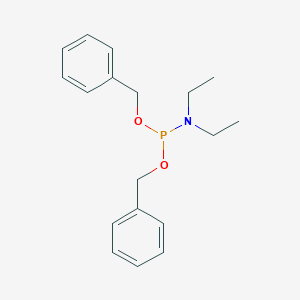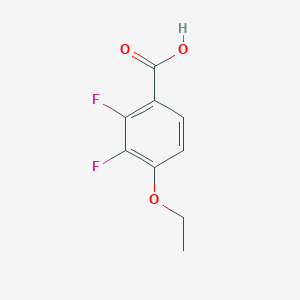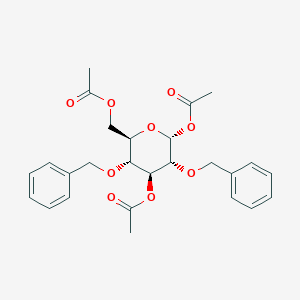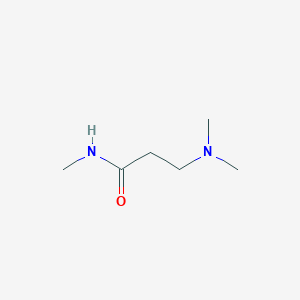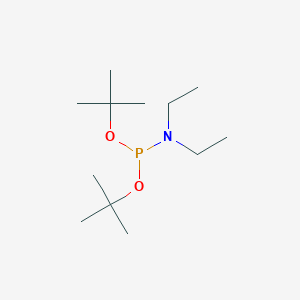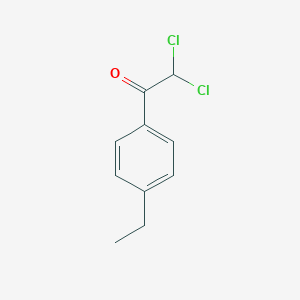
2,2-Dichloro-1-(4-ethylphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-1-(4-ethylphenyl)ethan-1-one, also known as ethyl-2,2-dichloro-1-phenylethan-1-one, is a chemical compound that has gained significant attention in the field of scientific research due to its diverse applications. This compound is widely used in the synthesis of various organic compounds and has been found to exhibit potent biological activities.
Applications De Recherche Scientifique
2,2-Dichloro-1-(4-ethylphenyl)ethan-1-one has been extensively used in scientific research due to its diverse applications. This compound has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. It has also been shown to possess antitumor and antiviral properties. Moreover, this compound has been used as a precursor in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances.
Mécanisme D'action
The exact mechanism of action of 2,2-Dichloro-1-(4-ethylphenyl)ethan-1-one is not fully understood. However, it is believed that this compound exerts its biological activities through the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which play a crucial role in the inflammatory response. By inhibiting COX enzymes, 2,2-Dichloro-1-(4-ethylphenyl)ethan-1-one reduces the production of prostaglandins, thereby decreasing inflammation, pain, and fever.
Effets Biochimiques Et Physiologiques
2,2-Dichloro-1-(4-ethylphenyl)ethan-1-one has been found to exhibit potent biological activities in various biochemical and physiological assays. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to possess antiviral activity against several viruses, including herpes simplex virus and human immunodeficiency virus. Moreover, this compound has been shown to reduce inflammation, pain, and fever in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2,2-Dichloro-1-(4-ethylphenyl)ethan-1-one has several advantages for lab experiments. This compound is readily available, easy to synthesize, and has a high yield. Moreover, it exhibits potent biological activities, making it an ideal candidate for various biochemical and physiological assays. However, this compound has some limitations as well. It is toxic and can cause harm if not handled properly. Moreover, its exact mechanism of action is not fully understood, which limits its use in some applications.
Orientations Futures
There are several future directions for the use of 2,2-Dichloro-1-(4-ethylphenyl)ethan-1-one in scientific research. One of the potential applications of this compound is in the development of novel antiviral and anticancer agents. Moreover, this compound can be used as a tool to study the mechanism of action of COX inhibitors and their effects on inflammation and pain. Additionally, the synthesis of novel organic compounds using 2,2-Dichloro-1-(4-ethylphenyl)ethan-1-one as a precursor can lead to the discovery of new pharmaceuticals, agrochemicals, and fragrances.
Conclusion:
In conclusion, 2,2-Dichloro-1-(4-ethylphenyl)ethan-1-one is a chemical compound that has gained significant attention in the field of scientific research due to its diverse applications. This compound exhibits potent biological activities and has been extensively used in various biochemical and physiological assays. The synthesis of this compound is easy, and it has a high yield. However, its toxicity and limited understanding of its mechanism of action limit its use in some applications. Nonetheless, there are several future directions for the use of 2,2-Dichloro-1-(4-ethylphenyl)ethan-1-one in scientific research, including the development of novel antiviral and anticancer agents and the synthesis of new organic compounds.
Méthodes De Synthèse
The synthesis of 2,2-Dichloro-1-(4-ethylphenyl)ethan-1-one can be achieved by reacting 4-ethylacetophenone with phosphorus pentachloride and aluminum chloride in the presence of chloroform. This reaction results in the formation of the target compound, which can be purified through recrystallization. The yield of the reaction is typically high, and the purity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Propriétés
Numéro CAS |
121069-00-9 |
|---|---|
Nom du produit |
2,2-Dichloro-1-(4-ethylphenyl)ethan-1-one |
Formule moléculaire |
C10H10Cl2O |
Poids moléculaire |
217.09 g/mol |
Nom IUPAC |
2,2-dichloro-1-(4-ethylphenyl)ethanone |
InChI |
InChI=1S/C10H10Cl2O/c1-2-7-3-5-8(6-4-7)9(13)10(11)12/h3-6,10H,2H2,1H3 |
Clé InChI |
OBMKWMUEGBPCNK-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)C(Cl)Cl |
SMILES canonique |
CCC1=CC=C(C=C1)C(=O)C(Cl)Cl |
Synonymes |
Ethanone, 2,2-dichloro-1-(4-ethylphenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![p-Ethylcalix[7]arene](/img/structure/B43631.png)
